molecular formula C20H20N4O2 B2649091 2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide CAS No. 1203341-26-7

2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide

Cat. No.: B2649091
CAS No.: 1203341-26-7
M. Wt: 348.406
InChI Key: VKVVKOXWHONGFF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with acetic anhydride in the presence of a catalyst to form 4-methoxyphenylacetic acid.

    Amidation Reaction: The 4-methoxyphenylacetic acid is then reacted with 4-aminophenyl-6-methylpyridazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide
  • 2-(4-methoxyphenyl)-N-(4-((6-chloropyridazin-3-yl)amino)phenyl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the pyridazinyl group contributes to its potential biological activities.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-3-12-19(24-23-14)21-16-6-8-17(9-7-16)22-20(25)13-15-4-10-18(26-2)11-5-15/h3-12H,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVVKOXWHONGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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